4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
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Overview
Description
4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves the construction of the pyrazolopyridine core. One common method is the cyclization of a preformed pyrazole with a pyridine derivative under specific reaction conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired compound . Industrial production methods often involve the use of α,β-unsaturated ketones or 1,3-dicarbonyl compounds as building blocks .
Chemical Reactions Analysis
4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine can be compared with other pyrazolopyridine derivatives such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
4-Hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines: These compounds have a different ring fusion but exhibit similar biological activities.
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin: This compound has a different heterocyclic system but shares some pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2177258-48-7 |
---|---|
Molecular Formula |
C10H9ClN4 |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
7-chloro-3-ethyl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C10H9ClN4/c1-2-15-8-6-3-4-12-10(6)14-9(11)7(8)5-13-15/h3-5,13H,2H2,1H3 |
InChI Key |
YTEQYLYDBBRFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C=CN=C3N=C(C2=CN1)Cl |
Origin of Product |
United States |
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